molecular formula C10H13ClO3 B8032898 3-Chloro-5-methoxy-4-propoxyphenol

3-Chloro-5-methoxy-4-propoxyphenol

Cat. No.: B8032898
M. Wt: 216.66 g/mol
InChI Key: PFWCRPKVMGPOCO-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-propoxyphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a propoxy group attached to a phenol ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chlorination, methylation, and propoxylation reactions under controlled conditions . For instance, the chlorination of a phenol derivative can be achieved using sulfuryl chloride as the chlorinating agent, followed by methylation using dimethyl sulfate and propoxylation using propyl bromide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-methoxy-4-propoxyphenol may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro, methoxy, and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the chloro group can yield a dechlorinated phenol derivative .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-methoxy-4-propoxyphenol exerts its effects involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The chloro, methoxy, and propoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methyl-4-propoxyphenol: Similar in structure but with a methyl group instead of a methoxy group.

    3-Chloro-4-methoxyaniline: Contains a methoxy group and a chloro group but with an aniline instead of a phenol.

Uniqueness

3-Chloro-5-methoxy-4-propoxyphenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its methoxy and propoxy groups provide different steric and electronic effects compared to similar compounds, potentially leading to unique reactivity and interactions.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-3-4-14-10-8(11)5-7(12)6-9(10)13-2/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCRPKVMGPOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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